![molecular formula C19H15ClN2O5 B3292158 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide CAS No. 876871-41-9](/img/structure/B3292158.png)
5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide
Overview
Description
5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide, also known as CNMC, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have low toxicity and minimal side effects in animal studies. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is its low toxicity, which allows for higher doses to be used in experiments without causing harm to the animals. However, 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide research. One area of interest is in combination therapy, where 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is used in conjunction with other anticancer agents to improve efficacy. Another area of interest is in developing more water-soluble forms of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide, which would make it easier to administer in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide and its potential for use in cancer treatment.
In conclusion, 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has shown promising results in anticancer research. Its low toxicity and potential for combination therapy make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
Scientific Research Applications
5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancers. In vivo studies have also shown promising results, with 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide reducing tumor growth and improving survival rates in animal models.
properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-14(19(23)21-15-5-3-4-6-17(15)26-2)10-18(27-11)13-8-7-12(20)9-16(13)22(24)25/h3-10H,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVXJZIRKHIWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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